molecular formula C12H9NO4 B12897127 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid

2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid

Cat. No.: B12897127
M. Wt: 231.20 g/mol
InChI Key: UKZIGUUVVNEBFL-NTUHNPAUSA-N
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Description

2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a unique structure that combines a furan ring with a benzoic acid moiety, potentially offering diverse chemical reactivity and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then subjected to a condensation reaction with 2-carboxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan derivative with antimicrobial properties.

    5-Hydroxymethylfurfural: Known for its applications in the production of renewable chemicals.

    Furan-2,5-dicarboxylic acid: Used in the synthesis of biodegradable polymers.

Uniqueness

2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is unique due to its combination of a furan ring with a benzoic acid moiety, offering a distinct set of chemical reactivity and biological activities. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for scientific research .

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C12H9NO4/c14-12(15)10-4-2-1-3-9(10)11-6-5-8(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+

InChI Key

UKZIGUUVVNEBFL-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)C(=O)O

Origin of Product

United States

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